2-[(4-Chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
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Overview
Description
2-[(4-Chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound characterized by its complex structure, which includes a nitrile group, a nitrophenyl group, and a dimethylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-nitrobenzaldehyde with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then subjected to a Knoevenagel condensation with malononitrile to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 2-(2,2-Dimethylpropanoyl)-3-(4-chloro-3-aminophenyl)prop-2-enenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can undergo redox reactions, potentially generating reactive oxygen species that contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dimethylpropanoyl)-3-(4-chlorophenyl)prop-2-enenitrile: Lacks the nitro group, which may result in different chemical and biological properties.
2-(2,2-Dimethylpropanoyl)-3-(4-nitrophenyl)prop-2-enenitrile:
Uniqueness
2-[(4-Chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions.
Properties
IUPAC Name |
2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-14(2,3)13(18)10(8-16)6-9-4-5-11(15)12(7-9)17(19)20/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBYONAMSWENHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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